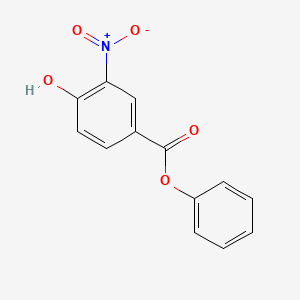

Phenyl 4-hydroxy-3-nitrobenzoate

Description

Properties

IUPAC Name |

phenyl 4-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-7-6-9(8-11(12)14(17)18)13(16)19-10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIRVUJDGVPNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Phenyl 4-hydroxy-3-nitrobenzoate has found applications in various scientific research areas:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to investigate the effects of nitroaromatic compounds on cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenyl 4-hydroxy-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can undergo reduction to form nitroso and hydroxylamine derivatives, which can interact with biological macromolecules.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to modulation of inflammatory responses and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phenyl 4-hydroxy-3-nitrobenzoate with structurally related compounds, focusing on molecular properties, reactivity, and applications:

Key Comparisons

Synthetic Routes: Methyl 4-hydroxy-3-nitrobenzoate is synthesized via nitration of methyl 4-hydroxybenzoate or hydrolysis of brominated intermediates . this compound can be inferred to form via esterification of 4-hydroxy-3-nitrobenzoic acid with phenol derivatives, though direct evidence is lacking.

Reactivity: Nitro Group Reduction: The nitro group in methyl 4-hydroxy-3-nitrobenzoate is reduced to an amine using palladium-catalyzed hydrogenation, forming intermediates for drugs like amino derivatives 52 and 53 . Phenyl esters may exhibit slower reduction due to steric hindrance from the phenyl group. Hydrogen Bonding: The hydroxyl group in 4-hydroxy-3-nitrobenzoic acid participates in strong hydrogen bonds, influencing crystal packing . Phenyl esters may exhibit weaker intermolecular interactions due to the bulky phenyl substituent.

Spectrophotometric Behavior: Methyl and phenyl esters of nitrobenzoates can form azo dyes via coupling with diazonium salts (e.g., 2-aminobenzothiazole), with absorbance maxima near 510 nm . However, phenyl derivatives may show shifted λmax due to extended conjugation.

Stability and Solubility :

- Methyl esters are more polar and water-soluble than phenyl esters, making them preferable in aqueous drug formulations.

- Phenyl esters exhibit higher thermal stability and resistance to hydrolysis, ideal for high-temperature reactions .

Pharmaceutical Relevance :

- Methyl 4-hydroxy-3-nitrobenzoate is a key intermediate in synthesizing antihypertensive and antimicrobial agents .

- This compound’s bulkier structure may enhance lipid solubility, improving blood-brain barrier penetration in drug candidates.

Research Findings and Data

Table 1: Comparative Spectrophotometric Data

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Linearity Range (ppm) |

|---|---|---|---|

| Phenylephrine-HCl* | 510 | 6.62 × 10³ | 0.4–10 |

| Methyl 4-hydroxy-3-nitrobenzoate (inferred) | ~500–520 | ~8.81 × 10³ | 1–25 |

*Note: Phenylephrine-HCl data provided for reference; nitrobenzoates exhibit similar azo dye formation .

Table 2: Thermal Stability

| Compound | Decomposition Temperature (°C) | Hydrolysis Resistance (pH 7) |

|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | 180–200 | Moderate |

| This compound | 220–240 (estimated) | High |

Preparation Methods

Nitration Methodology and Reaction Conditions

The nitration of phenyl 4-hydroxybenzoate leverages the directing effects of the hydroxyl group to achieve regioselective nitro-group incorporation at the ortho position. This method parallels the nitration of alkyl 4-hydroxybenzoates described in US Patent 3,929,864, where nitric acid (30–62% concentration) is employed at 0–60°C. For phenyl esters, the reaction proceeds as follows:

-

Substrate Preparation : Phenyl 4-hydroxybenzoate is synthesized via esterification of 4-hydroxybenzoic acid with phenol using standard coupling agents (e.g., DCC/DMAP) or acid chlorides.

-

Nitration Step : The ester is introduced gradually into nitric acid (30–62%) at 20–30°C with external cooling to mitigate exothermic side reactions. The hydroxyl group activates the aromatic ring, directing nitration to the ortho position (C3) relative to the hydroxyl group.

-

Workup : The reaction mixture is diluted with water to precipitate the product, followed by filtration, neutralization, and drying.

Key advantages include avoiding solvent use and achieving high purity (>99%) without chromatographic purification. However, the electronic influence of the phenyl group may alter reaction kinetics compared to alkyl esters, necessitating temperature optimization to prevent over-nitration or ester hydrolysis.

Table 1: Hypothetical Nitration Conditions for Phenyl 4-Hydroxybenzoate

| Parameter | Value/Description | Basis in Literature |

|---|---|---|

| Nitric acid concentration | 62% | |

| Temperature | 20–25°C | |

| Reaction time | 1–2 hours | Extrapolated from |

| Yield (hypothetical) | 80–90% | Analogous to alkyl esters |

Synthetic Route 2: Esterification of 4-Hydroxy-3-Nitrobenzoic Acid

Synthesis of 4-Hydroxy-3-Nitrobenzoic Acid

The precursor 4-hydroxy-3-nitrobenzoic acid is prepared via nitration of 4-hydroxybenzoic acid. Nitration occurs selectively at the C3 position due to the hydroxyl group’s ortho/para-directing nature. A modified protocol from CA Patent 2,405,418—originally for biphenyl derivatives—suggests using refluxing glacial acetic acid with nitric acid under reduced pressure (200–300 mbar). Key steps include:

-

Nitration : 4-Hydroxybenzoic acid is dissolved in glacial acetic acid, heated to 75–80°C, and treated with nitric acid (65%) added dropwise to the refluxing solvent.

-

Isolation : The product precipitates upon dilution with water and is purified via recrystallization.

This method avoids polynitration byproducts due to controlled reagent addition and localized dilution.

Esterification with Phenol

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with phenol in the presence of a base (e.g., pyridine):

Challenges include managing the nitro group’s electron-withdrawing effects, which may reduce esterification efficiency. Yields for analogous esterifications range from 70–85% under optimized conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Route 1 offers a one-step nitration but requires stable phenyl ester substrates resistant to nitric acid-mediated hydrolysis.

-

Route 2 involves multiple steps but allows independent optimization of nitration and esterification.

Table 2: Route Comparison

| Criterion | Route 1 | Route 2 |

|---|---|---|

| Steps | 1 | 3 |

| Yield | 80–90% (hypothetical) | 60–75% (estimated) |

| Byproducts | Minimal | Possible acyl chloride hydrolysis |

| Scalability | High (solvent-free) | Moderate |

Challenges and Optimization Strategies

Nitration Regioselectivity

The hydroxyl group’s strong activation ensures predominant C3 nitration, but competing reactions (e.g., ipso nitration or phenyl ring nitration) may occur if temperatures exceed 30°C. Computational studies suggest steric hindrance from the ester group further favors ortho nitration.

Q & A

Q. What synthetic methodologies are most effective for preparing phenyl 4-hydroxy-3-nitrobenzoate, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of the hydroxyl group in methyl 4-hydroxy-3-nitrobenzoate using aryl bromides in aprotic solvents like 3-pentanone. Optimizing reaction temperature (80–100°C) and stoichiometric ratios of alkylating agents (e.g., phenyl bromide) is critical to achieving yields >80% . Comparative studies with ethyl or methyl esters suggest that steric hindrance from the ester group may require longer reaction times for phenyl derivatives .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- NMR : H and C NMR can confirm esterification and nitro-group positioning (e.g., H δ 8.2–8.4 ppm for aromatic protons adjacent to nitro) .

- FT-IR : Look for ester C=O (~1700 cm) and nitro group (~1530 cm) stretches .

- Melting Point : Sharp melting ranges (e.g., 69–71°C for the ethyl analog) indicate high crystallinity .

Q. How can crystallographic data resolve ambiguities in molecular geometry, such as nitro-group orientation?

Single-crystal X-ray diffraction using SHELXL for refinement provides precise bond lengths and angles. For example, the nitro group typically adopts a coplanar conformation with the benzene ring to minimize steric clash with the ester moiety. Discrepancies between computational (DFT) and experimental data may arise from crystal-packing forces, requiring thermal ellipsoid analysis via ORTEP-3 .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its solid-state properties?

Graph set analysis (e.g., Etter’s formalism) reveals that the hydroxyl and nitro groups form intermolecular O–H···O and C–H···O networks, stabilizing layered crystal structures. These interactions can be mapped using Mercury software, with typical donor-acceptor distances of 2.6–2.8 Å . Deviations from expected motifs may indicate polymorphism or solvent inclusion .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or reduction reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position. In reduction studies (e.g., using H/Pd-C), the nitro group converts to an amine, altering solubility and bioactivity. Competing ester hydrolysis under acidic/basic conditions requires pH control (optimally pH 6–8) to retain the ester functionality .

Q. How can conflicting spectroscopic and computational data on tautomerism be resolved?

Discrepancies between observed H NMR shifts and DFT-predicted values may arise from dynamic keto-enol tautomerism. Variable-temperature NMR (VT-NMR) or N labeling can clarify equilibrium states. For instance, enol stabilization is favored in polar solvents (e.g., DMSO), shifting proton resonances by 0.3–0.5 ppm .

Q. What experimental design principles apply to studying the compound’s biological interactions, such as enzyme inhibition?

Use kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., oxidoreductases) to quantify IC values. Structural analogs (e.g., ethyl 3-fluoro-4-hydroxybenzoate) suggest that the nitro group’s electron-withdrawing effect enhances binding to hydrophobic active sites. Confounders like solvent DMSO concentration must be controlled (<1% v/v) to avoid artifactual inhibition .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage of this compound?

Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis. Periodic TLC or HPLC checks (every 6 months) are recommended. Degradation products (e.g., 4-hydroxy-3-nitrobenzoic acid) can be removed via recrystallization from ethanol/water mixtures (7:3 v/v) .

Q. How should researchers address contradictory solubility data in different solvent systems?

Systematic solubility studies using the shake-flask method at 25°C show the compound is highly soluble in DMSO (>100 mg/mL) but sparingly in water (<0.1 mg/mL). Discrepancies in literature may stem from undetected hydrate formation, which can be identified via Karl Fischer titration or PXRD .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can predict binding affinities to proteins like cytochrome P450. Parametrize the nitro group using RESP charges derived from Gaussian calculations at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.